molecular formula C7H16ClNO B1343115 (1-Aminocyclohexyl)methanol hydrochloride CAS No. 5460-68-4

(1-Aminocyclohexyl)methanol hydrochloride

Cat. No. B1343115
CAS RN: 5460-68-4
M. Wt: 165.66 g/mol
InChI Key: NEPOOMVFQWOTOW-UHFFFAOYSA-N
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Description

The compound (1-Aminocyclohexyl)methanol hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of (1-Aminocyclohexyl)methanol hydrochloride. For instance, the first paper discusses a compound with a cyclohexyl structure that is synthesized through Steglich esterification and analyzed using various spectroscopic techniques . The second paper presents a one-pot, four-component synthesis method for 1,2-amino alcohols, which are structurally related to (1-Aminocyclohexyl)methanol hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves the use of Steglich esterification, which is a method for preparing esters from carboxylic acids and alcohols in the presence of a catalyst . This method could potentially be adapted for the synthesis of (1-Aminocyclohexyl)methanol hydrochloride by choosing appropriate starting materials and conditions. Additionally, the one-pot synthesis method described in the second paper could be relevant, as it allows for the assembly of an amine, an aldehyde, and methanol to form 1,2-amino alcohols . This method involves a free-radical reaction mediated by an aqueous acidic TiCl3/t-BuOOH system, which could be a viable pathway for synthesizing (1-Aminocyclohexyl)methanol hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to (1-Aminocyclohexyl)methanol hydrochloride can be established using various spectroscopic techniques such as FTIR, HR-MS, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the functional groups, molecular weight, and carbon-hydrogen framework of the compound. Single crystal X-ray diffraction is another powerful tool that can be used to determine the three-dimensional structure of a compound, as demonstrated in the first paper .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (1-Aminocyclohexyl)methanol hydrochloride, the methodologies described could be applied to study its reactivity. For example, the radical hydroxymethylation of imines to produce 1,2-amino alcohols suggests that (1-Aminocyclohexyl)methanol hydrochloride may also undergo similar radical-based reactions . Understanding the reactivity of the amino and hydroxyl functional groups in the molecule would be crucial for further chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-Aminocyclohexyl)methanol hydrochloride can be inferred from related compounds. The purity of such compounds can be assessed using HPLC coupled to mass spectrometry, which is a technique for separating and identifying components in a mixture . The solubility, melting point, and stability of (1-Aminocyclohexyl)methanol hydrochloride could be studied using similar analytical methods to those described in the papers.

Scientific Research Applications

Base-Promoted Rearrangement Studies

A study by Nakai, Furukawa, and Ōae (1969) investigated the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone, employing a 14C tracer to understand the reaction mechanism. This research contributes to our understanding of the Neber rearrangement and its applications in organic synthesis (Nakai, Furukawa, & Ōae, 1969).

Synthesis of Amino Acid Methyl Esters

Li and Sha (2008) described a method for preparing amino acid methyl ester hydrochlorides using methanol, demonstrating the versatility of this compound in synthesizing various amino acids, which are crucial in peptide and protein research (Li & Sha, 2008).

Enantioselective Photocycloaddition Catalysis

Pecho et al. (2021) explored the enantioselective [2 + 2] photocycloaddition of N,O-Acetals derived from α,β-unsaturated β-aryl substituted aldehydes and (1-aminocyclohexyl)methanol. Their findings are significant in the field of chiral catalysis and photochemistry (Pecho et al., 2021).

Electrophoresis Device with Electrochemical Derivatization

Santos, da Costa, Gutz, and Garcia (2017) discussed a hybrid electrophoresis device with electrochemical preprocessing for analyzing compounds like methanol. This technology is relevant for analytical chemistry and biochemistry (Santos, da Costa, Gutz, & Garcia, 2017).

Study on Methanol and Lipid Dynamics

Nguyen et al. (2019) examined how methanol influences lipid dynamics in biological membranes. This research is crucial for understanding cell membrane properties and the impact of solvents in biological systems (Nguyen et al., 2019).

properties

IUPAC Name

(1-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOOMVFQWOTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclohexyl)methanol hydrochloride

CAS RN

5460-68-4
Record name 5460-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18892
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Record name (1-aminocyclohexyl)methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Mutulis, S Yahorava, I Mutule… - Journal of medicinal …, 2004 - ACS Publications
A series of piperazine analogues of the melanocortin 4 receptor (MC 4 R) specific small-molecule agonist “THIQ” was synthesized and characterized structurally and pharmacologically. …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk

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